molecular formula C15H13N3O B3033109 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one CAS No. 843638-25-5

4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one

Cat. No.: B3033109
CAS No.: 843638-25-5
M. Wt: 251.28 g/mol
InChI Key: UYUAAZLOVVWDQP-UHFFFAOYSA-N
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Description

4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is part of the phthalazinone family, which is known for its diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one typically involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is carried out in a continuous flow microreactor system, which allows for precise control over reaction conditions and improved yield. The reaction conditions include the use of acetonitrile as a solvent and stirring at 800 rpm .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar continuous flow techniques. The use of microreactor systems in industrial production ensures high efficiency, reduced reaction times, and consistent product quality. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(3-amino-4-methylphenyl)benzamide: Shares a similar core structure and is used in medicinal chemistry.

    4-methyl-3-nitroaniline: Another related compound with applications in organic synthesis.

Uniqueness

4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one stands out due to its unique phthalazinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-9-6-7-10(8-13(9)16)14-11-4-2-3-5-12(11)15(19)18-17-14/h2-8H,16H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUAAZLOVVWDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349808
Record name 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843638-25-5
Record name 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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